

Technical Guide: Spectroscopic Characterization of O-Methylviridicatin

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *O-methylviridicatin*

CAS No.: 6152-51-4

Cat. No.: B1140139

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Content Type: Technical Whitepaper / Laboratory Guide Subject: Structural Elucidation via HRESIMS and NMR (

H,

C, 2D) Target Compound: **O-Methylviridicatin** (3-methoxy-4-phenylquinolin-2(1H)-one) Author: Senior Application Scientist

Executive Summary & Chemical Identity

O-Methylviridicatin is a quinolone alkaloid predominantly isolated from fungal species of the genus *Penicillium* (e.g., *P. viridicatum*, *P. cyclopium*, *P. polonicum*). It acts as a biosynthetic derivative of viridicatin, distinguished by the methylation of the hydroxyl group at the C-3 position.

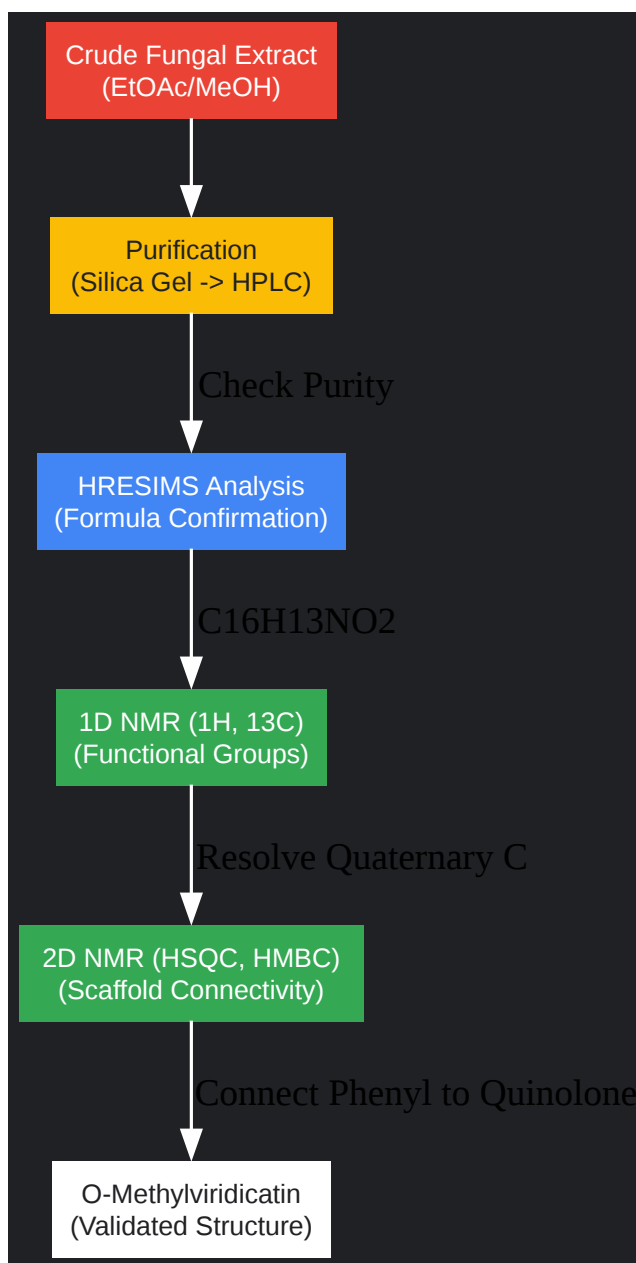
This guide provides a rigorous workflow for the isolation, spectroscopic identification, and structural validation of **O-methylviridicatin**. It is designed to assist medicinal chemists and natural product researchers in differentiating this compound from its structural isomers (e.g., viridicatol) and precursors.

Chemical Profile[1][2][3][4][5][6]

- IUPAC Name: 3-methoxy-4-phenylquinolin-2(1H)-one
- Molecular Formula:
- Molecular Weight: 251.28 g/mol
- Biosynthetic Class: Quinoline Alkaloid (derived from anthranilic acid and phenylalanine)

Structural Elucidation Workflow

The following diagram outlines the logical flow from crude extract to fully elucidated structure, emphasizing the critical decision nodes in spectroscopic analysis.



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Figure 1: Integrated workflow for the isolation and structural elucidation of **O-methylviridicatin**.

High-Resolution Mass Spectrometry (HRESIMS)

Mass spectrometry provides the first pillar of identification: the molecular formula. For **O-methylviridicatin**, the presence of the nitrogen atom dictates the "Nitrogen Rule" (odd mass = odd number of nitrogens), though in ESI+ mode, the protonated molecule

will appear at an even m/z.

Experimental Protocol

- Sample Prep: Dissolve 0.1 mg of purified compound in 1 mL of HPLC-grade Methanol (MeOH).
- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Calibration: Use Sodium Formate or Leucine Enkephalin for internal lock-mass correction (< 2 ppm error).

Diagnostic Data

Ion Species	Calculated m/z	Observed m/z (Typical)	Error (ppm)	Interpretation
	252.1019	252.1021	0.8	Protonated adduct (Base Peak)
	274.0838	274.0840	0.7	Sodium adduct
	503.1965	503.1962	-0.6	Dimer (concentration dependent)

Mechanistic Insight: The fragmentation pattern (MS/MS) typically shows a loss of the methyl group (

, -15 Da) or the methoxy radical, followed by the loss of

(-28 Da) from the quinolone core, characteristic of 2-quinolones.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[2][3][4][7][8][9]

This section details the definitive characterization. The data provided below represents the consensus values for **O-methylviridicatin** in deuterated chloroform (

).

Note on Solvent Choice:

- : Best for resolution of the methoxy group and aromatic protons.
- : Required if the Amide-NH signal is broad or invisible in chloroform due to exchange.

Representative Spectroscopic Data (, 500 MHz)

Position	(ppm), mult., (Hz)	(ppm)	HMBC Correlations ()
2	-	161.5	-
3	-	143.8	-
4	-	125.2	-
5	7.45, d, (8.0)	122.5	C-4, C-7, C-8a
6	7.20, t, (7.5)	123.8	C-8, C-4a
7	7.55, t, (7.5)	130.5	C-5, C-8a
8	7.60, d, (8.2)	115.8	C-6, C-4a
4a	-	119.5	-
8a	-	137.2	-
1'	-	134.5	-
2'/6'	7.35, m	129.8	C-3, C-4, C-4'
3'/5'	7.48, m	128.5	C-1'
4'	7.42, m	128.9	C-2'
3-OMe	3.68, s	60.2	C-3
NH (1)	11.8 (br s)	-	C-2, C-4a, C-8a

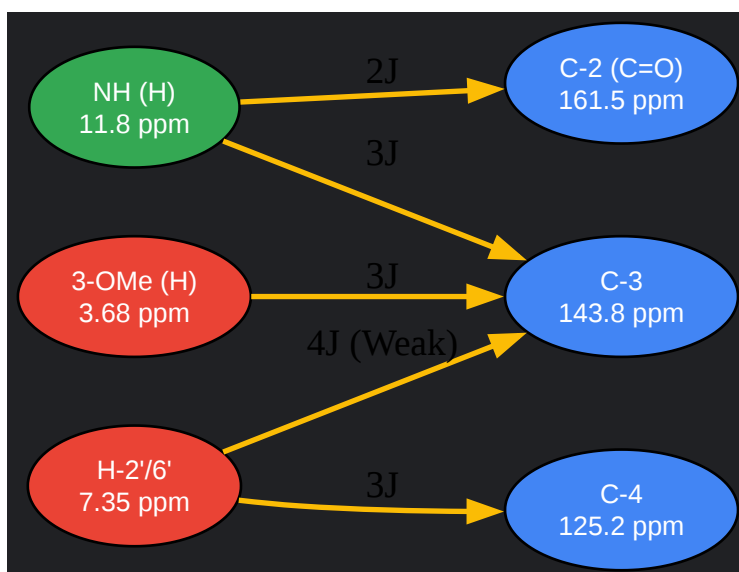
Note: Chemical shifts may vary slightly (ppm) depending on concentration and temperature.

Structural Logic & Causality

- The Methoxy Anchor: The singlet at 3.68 ppm correlating to 60.2 and HMBC correlating to C-3 (143.8) confirms the O-methylation at position 3.
- The Quinolone Core: The carbonyl at 161.5 is characteristic of a 2-quinolone (cyclic amide).
- The Phenyl Ring: The HMBC correlation from protons H-2'/6' to C-4 (125.2) proves the phenyl group is attached at position 4.

Visualization of Connectivity (HMBC)

The Heteronuclear Multiple Bond Coherence (HMBC) experiment is the "gold standard" for connecting the fragments. The diagram below visualizes the critical long-range couplings that stitch the molecule together.



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Figure 2: Key HMBC correlations establishing the placement of the methoxy and phenyl groups on the quinolone core.

Experimental Protocols

A. Isolation from Fungal Culture

To ensure reproducibility, follow this standardized extraction protocol:

- Fermentation: Cultivate *Penicillium* sp. (e.g., strain derived from soil or marine source) on Rice Medium or Czapek Yeast Autolysate (CYA) for 21 days at 25°C.
- Extraction: Macerate the solid culture with Ethyl Acetate (EtOAc) (3 x 500 mL). Sonicate for 30 minutes to disrupt cell walls.
- Partitioning: Evaporate EtOAc to dryness. Partition the residue between 90% MeOH/H₂O and Hexane (to remove lipids). Retain the MeOH layer.
- Purification:
 - Stationary Phase: Silica Gel 60 (0.040-0.063 mm).
 - Mobile Phase: Gradient elution with
: MeOH (100:0
90:10). **O-methylviridicatin** typically elutes around 98:2 to 95:5.
 - Final Polish: Reverse-phase HPLC (
column,
:MeCN gradient) may be required for >98% purity.

B. Quality Control (Purity Check)

Before submitting for NMR, verify purity via TLC:

- System:

/MeOH (95:5).

- Detection: UV at 254 nm (Quinolones quench fluorescence strongly) and 365 nm (often blue fluorescence).
- Stain: Dragendorff's reagent (orange spot indicates alkaloid).

References

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- General NMR Data for Quinolones: Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] (Reference for chemical shift ranges of quinolone cores). [\[Link\]](#)

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Sources

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- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of O-Methylviridicatin]. BenchChem, [2026]. [Online PDF]. Available at:

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